molecular formula C12H12N4O3 B11515553 N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide CAS No. 303066-06-0

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide

Cat. No.: B11515553
CAS No.: 303066-06-0
M. Wt: 260.25 g/mol
InChI Key: PMZWPKTWPDQGSE-UHFFFAOYSA-N
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Description

N-benzyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group, a methyl group, and a nitro group attached to the pyrazole ring, along with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazones with α-bromo ketones under visible light catalysis.

    Introduction of the nitro group: Nitration of the pyrazole ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydride.

    Carboxamide formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, sodium hydride.

Major Products:

    Aminopyrazole derivatives: Formed through the reduction of the nitro group.

    Substituted pyrazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-benzyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential drug candidates.

    Biological Studies: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer activities.

    Chemical Biology: It serves as a probe to study enzyme mechanisms and interactions with biological targets.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-benzyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The benzyl group may enhance the compound’s binding affinity to its targets, while the carboxamide group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

    1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide: Similar structure but with a propyl group instead of a benzyl group.

    3-methyl-4-nitro-1H-pyrazole: Lacks the benzyl and carboxamide groups but shares the pyrazole core and nitro group.

Uniqueness: N-benzyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to the presence of the benzyl group, which can enhance its biological activity and binding affinity. The combination of the nitro group and carboxamide group also provides a versatile scaffold for further chemical modifications and biological studies.

Properties

CAS No.

303066-06-0

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H12N4O3/c1-15-8-10(16(18)19)11(14-15)12(17)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,17)

InChI Key

PMZWPKTWPDQGSE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-]

solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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